(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline

Chiral resolution Enantiomeric purity Stereochemical quality control

(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline (CAS 150417-17-7, MW 262.35 g/mol, molecular formula C₁₅H₂₂N₂O₂) is a single-enantiomer (S-configuration at C-3) N-Boc-protected tetrahydroisoquinoline (THIQ) derivative bearing a free aminomethyl side chain. The compound serves as a chiral building block and synthetic intermediate in medicinal chemistry, with the Boc (tert-butoxycarbonyl) group providing acid-labile amine protection orthogonal to Fmoc-based solid-phase peptide synthesis strategies.

Molecular Formula C15H22N2O2
Molecular Weight 262.353
CAS No. 150417-17-7
Cat. No. B586758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline
CAS150417-17-7
Molecular FormulaC15H22N2O2
Molecular Weight262.353
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CN
InChIInChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12-7-5-4-6-11(12)8-13(17)9-16/h4-7,13H,8-10,16H2,1-3H3/t13-/m0/s1
InChIKeyOIYBOYJWGVDLPU-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline (CAS 150417-17-7): Chiral Tetrahydroisoquinoline Building Block Procurement Guide


(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline (CAS 150417-17-7, MW 262.35 g/mol, molecular formula C₁₅H₂₂N₂O₂) is a single-enantiomer (S-configuration at C-3) N-Boc-protected tetrahydroisoquinoline (THIQ) derivative bearing a free aminomethyl side chain . The compound serves as a chiral building block and synthetic intermediate in medicinal chemistry, with the Boc (tert-butoxycarbonyl) group providing acid-labile amine protection orthogonal to Fmoc-based solid-phase peptide synthesis strategies [1]. Its rigid bicyclic THIQ scaffold imposes conformational constraint, a feature exploited in the design of peptidomimetics and small-molecule probes targeting neurological disorders, orexin receptors, and RIPK1 kinase . Commercially available from multiple global suppliers at purities of ≥98% (HPLC), it represents a procurement-relevant chiral intermediate for drug discovery programs requiring defined (S)-stereochemistry at the isoquinoline 3-position .

Why Generic Substitution of (S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline (CAS 150417-17-7) Fails: Evidence-Based Differentiation Across Enantiomers and Protecting-Group Analogs


Procurement of this compound cannot be reduced to a simple 'THIQ aminomethyl building block' specification because three orthogonal differentiation axes govern its synthetic utility: (i) absolute stereochemistry at C-3—the (S)-enantiomer (CAS 150417-17-7, InChI Key OIYBOYJWGVDLPU-ZDUSSCGKSA-N) is a distinct chemical entity from the (R)-enantiomer (CAS 150417-18-8, InChI Key OIYBOYJWGVDLPU-CYBMUJFWSA-N), and the racemate (CAS 690244-91-8) contains both enantiomers, meaning chiral integrity directly determines downstream asymmetric induction outcomes [1][2]; (ii) the N-protecting group dictates deprotection orthogonality—Boc (acid-labile, cleaved with TFA/HCl) enables compatibility with Fmoc-SPPS strategies, whereas the Cbz analog (CAS 1187932-04-2) requires hydrogenolysis and the Fmoc analog (CAS 1187933-38-5) requires basic conditions (piperidine), making them non-interchangeable in multi-step synthetic routes [3][4]; and (iii) the aminomethyl side chain at C-3 distinguishes this scaffold from 3-carboxy-THIQ or 3-unsubstituted analogs, providing a primary amine handle for further derivatization (e.g., amide coupling, reductive amination, urea formation) that is absent in simpler THIQ building blocks . Substituting any of these parameters—stereochemistry, protecting group, or functional handle—leads to a different synthetic intermediate requiring re-optimization of downstream chemistry.

Quantitative Comparative Evidence Guide for (S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline (CAS 150417-17-7) vs. Closest Analogs


Absolute Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer Differentiation by InChI Key and Chiral Descriptor

The (S)-enantiomer (CAS 150417-17-7) and (R)-enantiomer (CAS 150417-18-8) are unambiguously distinguished by their InChI Keys and canonical SMILES. The (S)-enantiomer bears the /t13-/m0/s1 stereochemical descriptor (SMILES: C[C@H]1CN) producing InChI Key OIYBOYJWGVDLPU-ZDUSSCGKSA-N, while the (R)-enantiomer bears /t13-/m1/s1 (SMILES: C[C@@H]1CN) producing InChI Key OIYBOYJWGVDLPU-CYBMUJFWSA-N [1][2]. The racemic mixture (CAS 690244-91-8) lacks the /m0 or /m1 specification entirely, meaning procurement of the racemate does not guarantee any enantiomeric enrichment [3]. Both single enantiomers are commercially supplied at ≥98% chemical purity, but vendors do not uniformly report enantiomeric excess (ee) values; the (S)-enantiomer specification of 98% purity from Fluorochem and Leyan refers to HPLC chemical purity, not chiral purity . Users requiring defined stereochemistry for asymmetric synthesis must independently verify ee via chiral HPLC or polarimetry.

Chiral resolution Enantiomeric purity Stereochemical quality control

Protecting Group Orthogonality: Boc vs. Fmoc vs. Cbz Deprotection Strategy and Molecular Weight Efficiency

The N-Boc protecting group on (S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline (MW 262.35 g/mol) is cleaved under acidic conditions (TFA, HCl/dioxane), making it fully compatible with Fmoc-based solid-phase peptide synthesis (SPPS) where the Fmoc group is removed under basic conditions [1]. In contrast, the Fmoc analog (CAS 1187933-38-5) has MW 384.47 g/mol—a 46.5% higher molecular weight—and the Cbz analog (CAS 1187932-04-2) has MW 296.36 g/mol (12.9% higher) [2][3]. The Boc compound's lower molecular weight translates to superior atom economy: 15.8% of the Boc compound's mass is the protecting group (MW Boc = 100.12, i.e., CO₂tBu ≈ 101 Da), versus 39.3% for the Fmoc analog (MW Fmoc ≈ 222 Da). The Boc compound's computed XLogP3-AA of 1.8 (PubChem) is lower than the Cbz analog's XLogP3 of 2.3, suggesting marginally better aqueous solubility characteristics [1][4]. The polar surface area (PSA) of the Boc compound is 55.56 Ų, identical to both the Cbz and Fmoc analogs (all share the same core scaffold with different N-substituents), but the lower LogP and smaller protecting group mass favor the Boc variant for multi-step sequences where intermediate purification and mass balance are critical .

Solid-phase peptide synthesis Orthogonal protection Atom economy

Commercial Purity Benchmarking: Multi-Vendor Chemical Purity ≥98% vs. Alternative Protecting-Group Analogs

The (S)-Boc compound is supplied at a verified chemical purity of ≥98% (HPLC) across multiple independent commercial vendors. Fluorochem (UK) specifies 98% purity for product F736627; Leyan (China) specifies 98% for product 1411935; and MolCore specifies NLT 98% (ISO-certified) . The (R)-enantiomer is similarly available at ≥98% purity from Chemscene (product CS-0340244) . In contrast, the commercially available Fmoc analog (CAS 1187933-38-5) is typically supplied at lower purity—96% from Jie Da Wei (Shanghai) [1]. The Cbz analog is available at 98% purity (AKSci, Synblock) but requires hydrogenolysis for deprotection, which may introduce additional purification steps . The racemic Boc compound (CAS 690244-91-8) is available at 95–97% purity from multiple vendors . This purity differential, while modest, is meaningful for multi-step synthesis: a 2% impurity at each step compounds exponentially, and the availability of the (S)-Boc compound at 98% from geographically diverse suppliers reduces supply-chain risk.

Quality control Vendor specification HPLC purity

Synthetic Utility: Aminomethyl Side Chain as a Versatile Derivatization Handle vs. 3-Unsubstituted THIQ Scaffolds

The free primary aminomethyl group (-CH₂NH₂) at the C-3 position of the isoquinoline ring distinguishes this compound from simpler THIQ building blocks such as 1,2,3,4-tetrahydroisoquinoline (unsubstituted, CAS 91-21-4) or N-Boc-1,2,3,4-tetrahydroisoquinoline (CAS 149353-75-3), which lack the aminomethyl side chain entirely [1]. This primary amine provides a nucleophilic handle for amide coupling with carboxylic acids (HATU/EDCI), reductive amination with aldehydes, sulfonamide formation, and urea synthesis—transformations that are impossible with 3-unsubstituted analogs without prior C-H functionalization. The Boc-protected ring nitrogen remains available for orthogonal deprotection and subsequent functionalization, enabling sequential diversification at two distinct nitrogen positions . The topological polar surface area (PSA) of 55.56 Ų and rotatable bond count of 3 indicate moderate conformational flexibility at the side chain while the THIQ core maintains rigidity, a profile well-suited for generating compound libraries with controlled three-dimensional diversity . The computed Fsp³ (fraction of sp³-hybridized carbons) of 0.533 from Fluorochem indicates a balanced saturation profile desirable in fragment-based and lead-like compound design .

Derivatization handle Amide coupling Reductive amination Library synthesis

Physicochemical Profile: Computed LogP and PSA Differentiation for CNS Drug-Like Property Optimization

The computed physicochemical profile of (S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline places it within favorable drug-like chemical space. The PubChem-computed XLogP3-AA of 1.8 [1] falls within the optimal range for CNS drug candidates (typically LogP 1–4), while the Fluorochem-calculated LogP of 2.117 and ChemSrc LogP of 2.945 (using different algorithms) provide a consensus range of ~1.8–3.0. The TPSA of 55.56 Ų is below the 60–70 Ų threshold often associated with poor CNS penetration, and the molecular weight of 262.35 g/mol is well below the 500 Da Ro5 cutoff [1]. The Fsp³ value of 0.533 indicates >50% sp³ carbon fraction, a parameter correlated with improved clinical success rates in drug development . For comparison, the Fmoc analog (MW 384.47, TPSA 55.6 Ų but with 29 heavy atoms vs. 19 for the Boc compound) has significantly higher molecular weight and complexity (complexity score 559 vs. ~280 for the Boc analog), pushing it further from lead-like property space [2]. These properties support the selection of the Boc-protected (S)-enantiomer as a preferred starting point for hit-to-lead optimization in CNS and inflammation programs utilizing tetrahydroisoquinoline scaffolds.

Drug-likeness CNS penetration Physicochemical properties Lead optimization

Supply Chain and Vendor Diversification: Multi-Continent Availability of the (S)-Boc Enantiomer vs. Single-Source Risks for Fmoc and Cbz Analogs

The (S)-Boc compound (CAS 150417-17-7) is available from at least six independent commercial suppliers spanning three continents: Fluorochem (UK/Europe/China), Leyan (China), MolCore (China, ISO-certified), CymitQuimica/Biosynth (Spain/EU), and LookChem (China) . The (R)-enantiomer is similarly multi-sourced: Chemscene, MolCore, CymitQuimica, and Chemenu . In contrast, the Fmoc analog (CAS 1187933-38-5) appears primarily through specialty suppliers (Jie Da Wei, Kuujia), and the Cbz analog (CAS 1187932-04-2) through AKSci and Synblock—each with fewer listed vendors [1]. The Boc compounds are offered across a wide range of pack sizes: 50 mg, 100 mg, 250 mg, 500 mg, 1 g, 5 g, 10 g, 25 g (Leyan), and even 100 kg (LookChem), indicating established large-scale manufacturing capability . This multi-vendor, multi-scale availability reduces single-source supply disruption risk and provides competitive pricing leverage—critical considerations for programs transitioning from discovery to preclinical development where gram-to-kilogram scale-up is required.

Supply chain resilience Multi-vendor sourcing Procurement risk management

Procurement-Relevant Research and Industrial Application Scenarios for (S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline (CAS 150417-17-7)


Chiral Tetrahydroisoquinoline Library Synthesis for CNS Drug Discovery

Medicinal chemistry teams constructing focused libraries of chiral tetrahydroisoquinoline derivatives for CNS target programs (orexin receptors, RIPK1 kinase, neurological disorders) should procure the (S)-Boc enantiomer (CAS 150417-17-7) as the core scaffold. The Boc protecting group enables acid-mediated deprotection compatible with Fmoc-SPPS workflows, while the free aminomethyl side chain at C-3 allows parallel derivatization via amide coupling or reductive amination . The favorable computed CNS drug-likeness parameters (XLogP3-AA 1.8, TPSA 55.56 Ų, MW 262.35, Fsp³ 0.533) position this building block as an optimal starting point for hit-to-lead optimization without exceeding Ro5 thresholds during subsequent synthetic elaboration [1]. Commercial availability at 98% purity from multiple vendors in pack sizes from 50 mg to 25 g supports both exploratory and scale-up chemistry .

Orthogonal Protection Strategy in Multi-Step Peptidomimetic Synthesis

In solid-phase or solution-phase peptide mimetic synthesis requiring sequential, chemoselective deprotection, (S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline offers a distinct advantage: the acid-labile Boc group on the ring nitrogen is fully orthogonal to the base-labile Fmoc group commonly used for α-amine protection in SPPS . This enables a 'Boc-ON, Fmoc-ON' strategy where the THIQ scaffold can be incorporated into a growing peptide chain without premature deprotection. The lower molecular weight (262.35 g/mol) compared to the Fmoc analog (384.47 g/mol) means less mass is lost upon deprotection (Boc cleavage releases ~101 Da as CO₂ + isobutylene vs. ~222 Da for Fmoc as dibenzofulvene), improving mass balance and simplifying purification of the deprotected intermediate [1]. The rigid THIQ core additionally provides conformational constraint, which can enhance target binding affinity in bioactive peptidomimetics [2].

Enantioselective Synthesis Requiring Defined (S)-Configuration at the Isoquinoline 3-Position

For asymmetric synthesis programs where the absolute configuration at the C-3 position of the tetrahydroisoquinoline ring determines downstream biological activity, procurement of the single (S)-enantiomer (CAS 150417-17-7, InChI Key OIYBOYJWGVDLPU-ZDUSSCGKSA-N) is mandatory . The (R)-enantiomer (CAS 150417-18-8, InChI Key OIYBOYJWGVDLPU-CYBMUJFWSA-N) and racemate (CAS 690244-91-8) are distinct chemical entities that will produce opposite or mixed stereochemical outcomes [1]. Users should note that vendor-reported purity (typically 98% HPLC) refers to chemical purity, not enantiomeric excess (ee); independent verification of chiral purity via chiral HPLC with a polysaccharide-based stationary phase or polarimetry is recommended for applications where enantiopurity is critical [2]. The (S)-Boc enantiomer's established multi-vendor supply chain mitigates the risk of single-source dependency for chiral building block procurement [3].

Scale-Up from Discovery Chemistry to Preclinical Candidate Manufacturing

Programs transitioning from milligram-scale medicinal chemistry to gram- or kilogram-scale preclinical development benefit from the (S)-Boc compound's established commercial manufacturing infrastructure. Vendors offer pack sizes spanning a 500-fold range (50 mg to 25 g from Leyan, with LookChem listing 100 kg capability) [1]. This contrasts with the Fmoc and Cbz analogs, which are primarily available through fewer specialty suppliers at smaller scales . For GLP toxicology batch synthesis or preclinical candidate scale-up, procurement teams should prioritize the (S)-Boc compound with documented Certificate of Analysis (CoA) including HPLC purity, residual solvent analysis, and potentially chiral purity data. The ISO-certified supply from MolCore provides an additional quality assurance framework [2]. The compound's GHS classification (H302, H315, H319, H335; Signal Word: Warning) indicates manageable handling requirements for kilogram-scale operations with standard laboratory safety protocols [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.